2-(2-Bromopyridin-3-yl)pyrrolidine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromopyridin-3-yl)pyrrolidine-1-carbaldehyde is a chemical compound with the molecular formula C10H11BrN2O It is a derivative of pyrrolidine and pyridine, featuring a bromine atom attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromopyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves the reaction of 2-bromopyridine with pyrrolidine-1-carbaldehyde under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromopyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., NaH) in solvents like DMF or THF.
Major Products Formed
Oxidation: 2-(2-Bromopyridin-3-yl)pyrrolidine-1-carboxylic acid.
Reduction: 2-(2-Bromopyridin-3-yl)pyrrolidine-1-methanol.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Bromopyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for studying biological pathways.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromopyridin-3-yl)pyrrolidine-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the pyrrolidine ring can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloropyridin-3-yl)pyrrolidine-1-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.
2-(2-Fluoropyridin-3-yl)pyrrolidine-1-carbaldehyde: Similar structure but with a fluorine atom instead of bromine.
2-(2-Iodopyridin-3-yl)pyrrolidine-1-carbaldehyde: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of 2-(2-Bromopyridin-3-yl)pyrrolidine-1-carbaldehyde lies in the presence of the bromine atom, which can influence its reactivity and interactions in chemical and biological systems
Properties
Molecular Formula |
C10H11BrN2O |
---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
2-(2-bromopyridin-3-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C10H11BrN2O/c11-10-8(3-1-5-12-10)9-4-2-6-13(9)7-14/h1,3,5,7,9H,2,4,6H2 |
InChI Key |
XQCNRIXRNPQGTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C=O)C2=C(N=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.